molecular formula C12H14BrClN2O B13642881 5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one

Cat. No.: B13642881
M. Wt: 317.61 g/mol
InChI Key: SXIQZYGOVCKRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted benzyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 2-bromo-5-chlorobenzylamine with pyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(((2-Bromo-4-chlorobenzyl)amino)methyl)pyrrolidin-2-one
  • 5-(((2-Bromo-5-fluorobenzyl)amino)methyl)pyrrolidin-2-one
  • 5-(((2-Chloro-5-bromobenzyl)amino)methyl)pyrrolidin-2-one

Uniqueness

5-(((2-Bromo-5-chlorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms may confer distinct properties compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14BrClN2O

Molecular Weight

317.61 g/mol

IUPAC Name

5-[[(2-bromo-5-chlorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H14BrClN2O/c13-11-3-1-9(14)5-8(11)6-15-7-10-2-4-12(17)16-10/h1,3,5,10,15H,2,4,6-7H2,(H,16,17)

InChI Key

SXIQZYGOVCKRJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNCC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.